

Spectroscopic Profile of 2-Bromo-4-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-chlorophenol

Cat. No.: B154644

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-chlorophenol**, a key intermediate in various chemical syntheses. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical research and drug development.

Spectroscopic Data Summary

The spectroscopic data for **2-Bromo-4-chlorophenol** (CAS No: 695-96-5, Molecular Formula: C₆H₄BrClO, Molecular Weight: 207.45 g/mol) are summarized in the following tables.[\[1\]](#)[\[2\]](#)[\[3\]](#) These data are essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data[\[4\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.53	d	2.4	H-3
7.19	dd	8.7, 2.4	H-5
6.90	d	8.7	H-6
5.75	s	-	OH

Solvent: CDCl_3 , Frequency: 400 MHz[4]

^{13}C NMR (Carbon-13 NMR) Data[5]

Chemical Shift (δ) ppm	Assignment
150.5	C-1 (C-OH)
132.8	C-3
130.2	C-5
126.8	C-4 (C-Cl)
116.9	C-6
112.1	C-2 (C-Br)

Solvent: CDCl_3

Infrared (IR) Spectroscopy[6]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3448	Strong, Broad	O-H Stretch
1585	Medium	C=C Aromatic Ring Stretch
1475	Strong	C=C Aromatic Ring Stretch
1278	Medium	C-O Stretch
869	Strong	C-H Bending (out-of-plane)
815	Strong	C-Cl Stretch
670	Medium	C-Br Stretch

Mass Spectrometry (MS)[1]

m/z	Relative Intensity (%)	Assignment
206	95	[M] ⁺ (with ⁷⁹ Br, ³⁵ Cl)
208	100	[M] ⁺ (with ⁸¹ Br, ³⁵ Cl or ⁷⁹ Br, ³⁷ Cl)
210	30	[M] ⁺ (with ⁸¹ Br, ³⁷ Cl)
127	20	[M - Br] ⁺
99	15	[M - Br - CO] ⁺
63	10	[C ₅ H ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory techniques for the analysis of phenolic compounds.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Bromo-4-chlorophenol** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a carbon spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0-160 ppm.
 - A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film Method: If the sample is a low-melting solid, it can be melted and pressed between two KBr or NaCl plates to form a thin film.

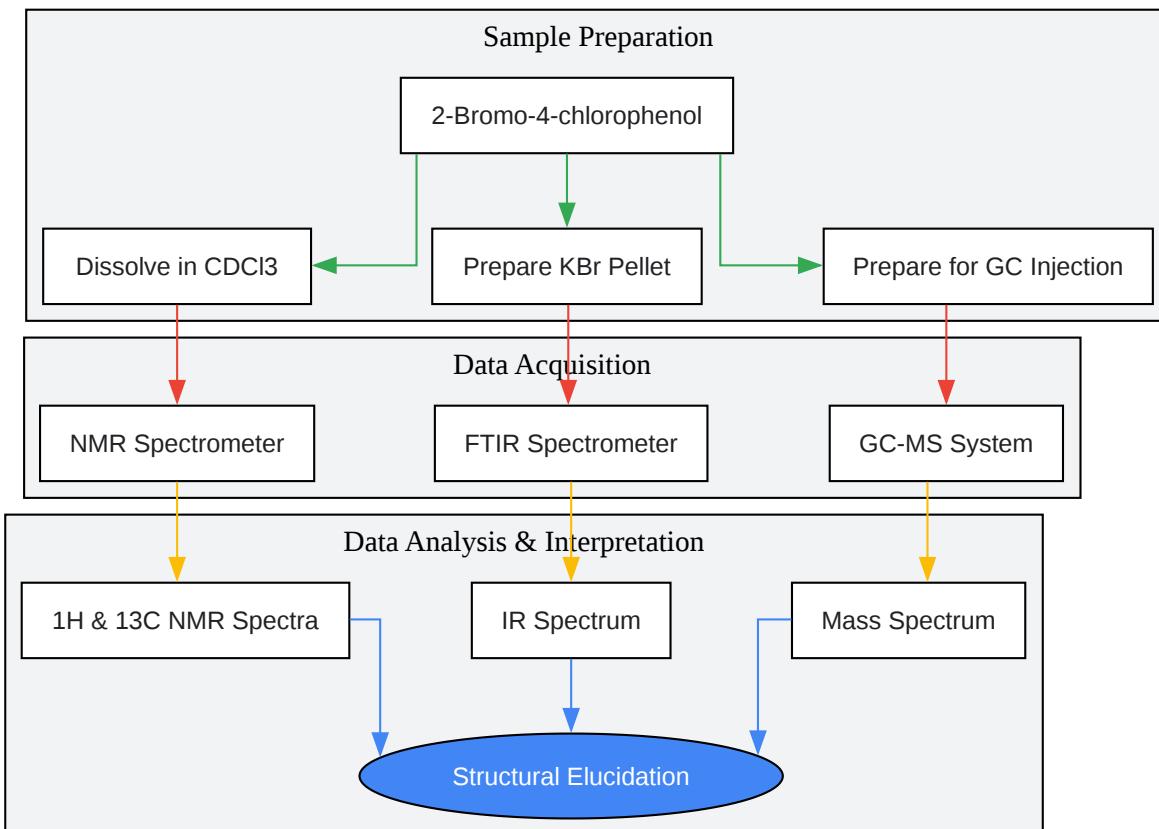
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and deduce the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-4-chlorophenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Bromo-4-chlorophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol, 2-bromo-4-chloro- [webbook.nist.gov]

- 2. Phenol, 2-bromo-4-chloro- [webbook.nist.gov]
- 3. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-chlorophenol(695-96-5) 1H NMR [m.chemicalbook.com]
- 5. 2-Bromo-4-chlorophenol(695-96-5) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-chlorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154644#spectroscopic-data-nmr-ir-ms-of-2-bromo-4-chlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com